N-(2-fluorophenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea
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Overview
Description
N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a fluorophenyl group, a methylphenylsulfonyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: 2-fluoroaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)-4-methylbenzenesulfonamide.
Urea Formation: The intermediate is then treated with an isocyanate derivative to form the final product, N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group, resulting in simpler amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea
- N-(2-bromophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea
- N-(2-iodophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea
Uniqueness
N-(2-fluorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C15H15FN2O3S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-methylphenyl)sulfonylmethyl]urea |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-17-15(19)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H2,17,18,19) |
InChI Key |
GIILEIGWUUCOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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